molecular formula C18H18BrN3O3S B251644 5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide

Cat. No. B251644
M. Wt: 436.3 g/mol
InChI Key: DGTGHAQSBDAUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thioamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves the inhibition of various signaling pathways that regulate cell growth, survival, and metabolism. It acts as a competitive inhibitor of PKB by binding to its ATP-binding site, which prevents the phosphorylation of downstream targets. It also inhibits mTOR by binding to its active site, which prevents the activation of downstream effectors. Furthermore, it modulates the PI3K signaling pathway by inhibiting the activity of the PI3K enzyme, which is involved in the production of phosphatidylinositol triphosphate (PIP3).
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, by inhibiting the PI3K/Akt/mTOR and VEGF signaling pathways. Additionally, it has been shown to prevent the proliferation of smooth muscle cells, which is involved in the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of PKB, mTOR, and PI3K, which makes it an ideal tool for investigating these signaling pathways. It is also highly soluble in DMSO, which allows for easy preparation of stock solutions. However, it has some limitations, such as the potential for off-target effects and the need for careful optimization of experimental conditions.

Future Directions

There are several future directions for the use of 5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide in scientific research. One area of focus is the development of novel inhibitors that target specific isoforms of PKB, mTOR, and PI3K. Another area of focus is the investigation of the role of these signaling pathways in various diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, the use of 5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide in combination with other drugs or therapies may provide new treatment options for these diseases.

Synthesis Methods

The synthesis of 5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves the reaction of 5-bromo-2-methoxybenzoyl chloride with 3-(propanoylamino)thiophene-2-carboxamide in the presence of a base such as triethylamine. The resulting product is then treated with ammonium thiocyanate to yield 5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide. This method has been widely used due to its simplicity and high yield.

Scientific Research Applications

5-bromo-2-methoxy-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been used as a potent inhibitor of protein kinase B (PKB), which is involved in the regulation of cell growth, survival, and metabolism. It has also been used as an inhibitor of the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth and proliferation. Additionally, it has been used as a modulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is involved in a variety of cellular processes.

properties

Molecular Formula

C18H18BrN3O3S

Molecular Weight

436.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H18BrN3O3S/c1-3-16(23)20-12-5-4-6-13(10-12)21-18(26)22-17(24)14-9-11(19)7-8-15(14)25-2/h4-10H,3H2,1-2H3,(H,20,23)(H2,21,22,24,26)

InChI Key

DGTGHAQSBDAUAX-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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